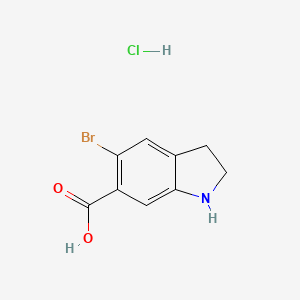

5-Bromoindoline-6-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

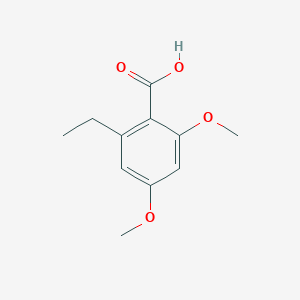

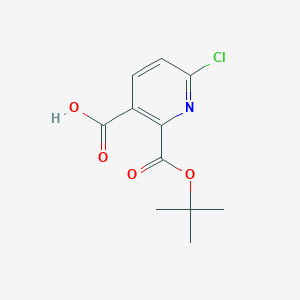

5-Bromoindoline-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2137804-02-3 . It is a versatile compound used in scientific research, finding applications in various fields including drug synthesis, organic chemistry, and material science.

Molecular Structure Analysis

The molecular weight of this compound is 278.53 . The InChI code for this compound is 1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H .Aplicaciones Científicas De Investigación

Antiproliferative/Cytotoxic Activity

The compound has been used in the synthesis of five series of 5-bromosubstituted derivatives of indole phytoalexins. These derivatives were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .

Inhibitors of VEGFR-2 Tyrosine Kinase

A new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase (TK). These compounds showed promising results in inhibiting cell proliferation in three human cancer cell lines tested .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel 5-bromo derivatives of indole and spiroindole . These derivatives could have potential applications in various fields of research.

Antifungal Activities

Indole phytoalexins, which can be synthesized using 5-Bromoindoline-6-carboxylic acid hydrochloride, exhibit a wide range of antifungal activities .

Antibacterial Effect

Indole phytoalexins also show moderate antibacterial effects , which could be enhanced by the introduction of the 5-bromo group.

Antiprotozoal Activity

Indole phytoalexins have been found to have antiprotozoal activity . This suggests that this compound could be used in the development of antiprotozoal drugs.

Safety and Hazards

The safety data sheet for 5-Bromoindoline-6-carboxylic acid hydrochloride indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromoindoline-6-carboxylic acid hydrochloride is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .

Mode of Action

The compound interacts with its target, VEGFR-2 TK, by binding to it . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways that promote angiogenesis

Biochemical Pathways

The inhibition of VEGFR-2 TK by This compound affects the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR-2 TK, the compound disrupts this pathway, potentially leading to reduced angiogenesis and, consequently, slower tumor growth .

Pharmacokinetics

The pharmacokinetic properties of This compound The compound is known to have adequate absorption levels . . These properties suggest that the compound may have favorable bioavailability, but further studies are needed to confirm this.

Result of Action

The inhibition of VEGFR-2 TK by This compound leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . This can result in the death of cancer cells and a reduction in tumor size .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSWSWPNFFVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

![3-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one](/img/structure/B3002785.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)